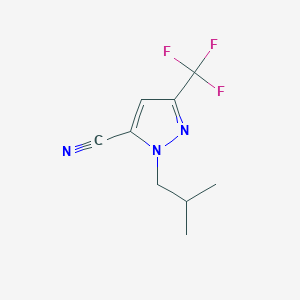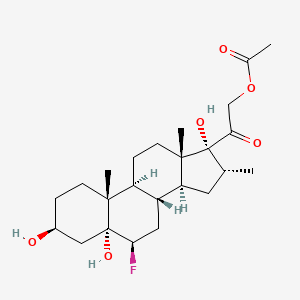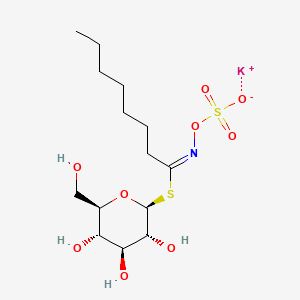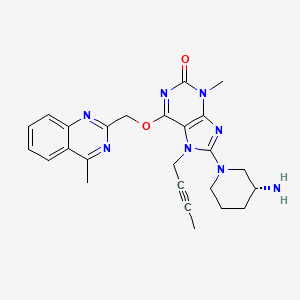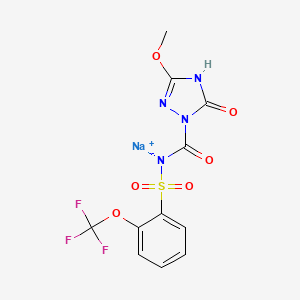
Ethylene Terephthalate Cyclic Heptamer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylene Terephthalate Cyclic Heptamer is a cyclic oligomer of polyethylene terephthalate (PET). It is characterized by its unique structure, consisting of seven repeating units of ethylene terephthalate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Heptamer is typically synthesized through a step-growth polymerization process. This involves the condensation of terephthalic acid with ethylene glycol under high temperatures and pressures. The reaction is catalyzed by metal salts or organic acids to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the transesterification of dimethyl terephthalate with ethylene glycol. This method is preferred due to its efficiency and the high purity of the resulting product. The reaction conditions are carefully controlled to optimize the yield and minimize the formation of unwanted by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Ethylene Terephthalate Cyclic Heptamer undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles replacing one of the functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethylene Terephthalate Cyclic Heptamer has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the properties and behavior of cyclic oligomers.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including microwave-active materials and migration indicators in food packaging
Mécanisme D'action
Ethylene Terephthalate Cyclic Heptamer can be compared with other cyclic oligomers of polyethylene terephthalate, such as:
- Ethylene Terephthalate Cyclic Trimer
- Ethylene Terephthalate Cyclic Tetramer
- Ethylene Terephthalate Cyclic Hexamer
Uniqueness: this compound is unique due to its specific ring size, which imparts distinct physical and chemical properties. For instance, its solubility and thermal stability differ from those of smaller or larger cyclic oligomers .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C70H56O28 |
|---|---|
Poids moléculaire |
1345.2 g/mol |
Nom IUPAC |
3,6,13,16,23,26,33,36,43,46,53,56,63,66-tetradecaoxaoctacyclo[66.2.2.28,11.218,21.228,31.238,41.248,51.258,61]tetraoctaconta-1(71),8,10,18,20,28,30,38(78),39,41(77),48(76),49,51(75),58(74),59,61(73),68(72),69,79,81,83-henicosaene-2,7,12,17,22,27,32,37,42,47,52,57,62,67-tetradecone |
InChI |
InChI=1S/C70H56O28/c71-57-43-1-2-44(4-3-43)58(72)86-31-32-88-60(74)46-9-11-48(12-10-46)62(76)90-35-36-92-64(78)50-17-19-52(20-18-50)66(80)94-39-40-96-68(82)54-25-27-56(28-26-54)70(84)98-42-41-97-69(83)55-23-21-53(22-24-55)67(81)95-38-37-93-65(79)51-15-13-49(14-16-51)63(77)91-34-33-89-61(75)47-7-5-45(6-8-47)59(73)87-30-29-85-57/h1-28H,29-42H2 |
Clé InChI |
VMQIGRVYMJNUAD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)OCCOC(=O)C8=CC=C(C=C8)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-amine](/img/structure/B13426016.png)

![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

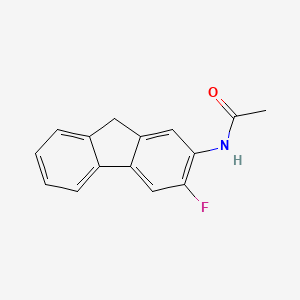
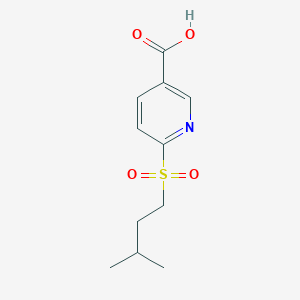
![5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene)](/img/structure/B13426037.png)
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)

